molecular formula C23H22N4OS B6563123 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1021216-56-7

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6563123
CAS No.: 1021216-56-7
M. Wt: 402.5 g/mol
InChI Key: SKKBKQNWOJUSEX-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-linked acetamide group at position 2. The acetamide nitrogen is further substituted with a 2,4,6-trimethylphenyl (mesityl) group. The sulfanyl bridge and mesityl group may influence solubility, crystallinity, and intermolecular interactions, distinguishing it from simpler acetamide derivatives.

Properties

IUPAC Name

2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-15-11-16(2)22(17(3)12-15)25-21(28)14-29-23-20-13-19(18-7-5-4-6-8-18)26-27(20)10-9-24-23/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKBKQNWOJUSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H24N4OS
  • Molecular Weight : 396.52 g/mol
  • Key Functional Groups :
    • Pyrazolo[1,5-a]pyrazine moiety
    • Sulfanyl linkage
    • Acetamide group

Biological Activity Overview

Research indicates that compounds containing pyrazolo[1,5-a]pyrazine structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have reported that derivatives of pyrazolo compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or inflammation. For instance, it might inhibit tyrosinase, which is critical in melanin production and has implications in skin disorders.
  • Cell Signaling Modulation : It may influence cell signaling pathways such as MAPK/ERK or PI3K/Akt pathways, which are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures often induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated a series of pyrazolo compounds and found that those with a similar sulfanyl linkage exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to control compounds .

Antimicrobial Effects

In another study focusing on antimicrobial properties, derivatives of pyrazolo compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain substitutions on the phenyl ring enhanced antibacterial activity, suggesting that modifications could optimize efficacy .

Anti-inflammatory Studies

Research published in Pharmacology Reports highlighted the anti-inflammatory effects of similar compounds through inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests potential applications for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 values between 10-30 µM against cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of TNF-alpha and IL-6

Comparison with Similar Compounds

Substituent Effects on Crystallographic Properties

highlights structural data for N-(2,4,6-trimethylphenyl)acetamide derivatives, including TMPA (N-(2,4,6-trimethylphenyl)acetamide) and TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide). Key comparisons include:

Compound Substituent on Acetamide Space Group Lattice Constants (Å) Molecules/Asymmetric Unit
TMPA -CH3 P-1 a=7.34, b=9.87, c=10.2 1
TMPDCA -CHCl2 P21/c a=12.45, b=8.91, c=15.3 2
Target Compound (Inferred) -S-Pyrazolo-pyrazine Not reported Not reported Likely >1 due to bulk
  • Key Observations: Chloro-substituted TMPDCA exhibits two molecules per asymmetric unit, suggesting increased steric demands or intermolecular interactions compared to TMPA .

Functional Group Contributions

Physicochemical Properties and Solubility

  • Lipophilicity : The pyrazolo-pyrazine and phenyl groups likely increase logP compared to chloro- or ethoxy-substituted analogues, suggesting lower aqueous solubility.

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